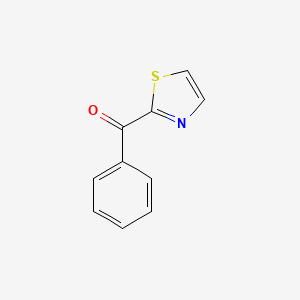

2-Benzoylthiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

phenyl(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTSGRABZPTRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341091 | |

| Record name | 2-Benzoylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-75-5 | |

| Record name | 2-Benzoylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzoylthiazole and Its Analogues

Classical and Established Synthetic Routes to 2-Benzoylthiazole Derivatives

The foundational methods for constructing the thiazole (B1198619) ring, which can be adapted for this compound derivatives, include several named reactions that have been pillars of heterocyclic chemistry for over a century.

The Hantzsch thiazole synthesis , first reported in 1887, is a cornerstone method that involves the cyclocondensation of an α-haloketone with a thioamide derivative. This reaction has been a reliable route to a wide array of thiazoles. For instance, reacting an appropriate α-haloketone with thiobenzamide (B147508) can yield a 2-phenylthiazole, which can then be functionalized. However, this method can have drawbacks such as long reaction times, harsh conditions, and the use of costly catalysts. analis.com.my

Another classical approach is the Gabriel synthesis , which utilizes the reaction of an acylaminoketone with phosphorus pentasulfide (P₂S₅) to produce 2,5-disubstituted thiazoles. cutm.ac.in The Cook-Heilbron synthesis offers a pathway to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or dithioacids. analis.com.mywikipedia.org This method is notable for proceeding under mild, often aqueous, conditions. wikipedia.org

Tcherniac's synthesis provides another route to 2-substituted thiazoles through the acid hydrolysis of α-thiocyanoketones. pharmaguideline.com Additionally, the direct reaction of thiazole derivatives with benzoyl chloride under anhydrous conditions, often using a base like triethylamine, represents a straightforward functionalization approach to obtain this compound.

Table 1: Overview of Classical Synthetic Routes to Thiazole Derivatives

| Synthesis Name | Reactants | Product Type | Key Features |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Substituted Thiazoles | Widely applicable, foundational method. |

| Gabriel Synthesis | Acylaminoketone, P₂S₅ | 2,5-Disubstituted Thiazoles | Utilizes a strong dehydrating/sulfurizing agent. cutm.ac.in |

| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂/Dithioacids | 5-Aminothiazoles | Proceeds under mild conditions. analis.com.mywikipedia.org |

| Tcherniac's Synthesis | α-Thiocyanoketone | 2-Substituted Thiazoles | Involves acid hydrolysis. pharmaguideline.com |

Modern and Advanced Synthetic Approaches to this compound Scaffolds

Recent advancements in organic synthesis have introduced more efficient, selective, and environmentally friendly methods for preparing this compound and its analogues. These modern techniques often employ catalysis and adhere to the principles of green chemistry.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and thiazoles are no exception. Palladium, copper, and nickel catalysts have been instrumental in developing novel C-H functionalization and cross-coupling reactions. organic-chemistry.orgmdpi.com For example, palladium-catalyzed direct arylation of the thiazole C-H bond with aryl iodides provides a direct route to introduce aryl groups. organic-chemistry.org Copper-catalyzed reactions have also been effective, such as the coupling of oxime acetates with isothiocyanates to form 2-aminothiazoles. organic-chemistry.org

A notable advancement is the use of nickel catalysts for the intramolecular oxidative C-H functionalization of arylthioureas to produce 2-aminobenzothiazoles. organic-chemistry.orgnih.gov This method is advantageous due to the low cost and low toxicity of nickel compared to precious metals like palladium. organic-chemistry.org A study by Gao et al. demonstrated an efficient synthesis using NiBr₂ as the catalyst, pyridine (B92270) as a base, and (diacetoxyiodo)benzene (B116549) (PIDA) as the oxidant in 1,4-dioxane. organic-chemistry.org This protocol is characterized by mild reaction conditions (room temperature), low catalyst loading, and short reaction times, with the potential for gram-scale synthesis without a significant loss in yield. organic-chemistry.orgnih.gov The reaction is believed to proceed through an oxidative pathway rather than a radical mechanism. organic-chemistry.org

Table 2: Nickel-Catalyzed Synthesis of 2-Aminobenzothiazoles

| Catalyst | Base | Oxidant | Solvent | Temperature | Yield | Reference |

| NiBr₂ | Pyridine | PIDA | 1,4-Dioxane | Room Temp. | up to 83% | organic-chemistry.org |

Photocatalysis using visible light has emerged as a powerful green chemistry tool. organic-chemistry.orgthieme-connect.com This approach utilizes light as a renewable energy source to drive chemical reactions, often under mild conditions. organic-chemistry.org For the synthesis of thiazoles, visible-light-induced reactions of enaminones with thioureas have been developed. organic-chemistry.orgthieme-connect.com These photocatalytic reactions can achieve tandem C-S and C-N bond formations at ambient temperature using air as the oxidant. organic-chemistry.org For instance, a method employing Ru(bpy)₃Cl₂·6H₂O as the photocatalyst in ethanol (B145695) with a hydrochloric acid additive has shown broad substrate scope, producing a variety of monocyclic and fused thiazole derivatives in moderate to excellent yields. organic-chemistry.org Control experiments have confirmed that both light and oxygen are essential for this transformation, which proceeds via a free-radical mechanism. organic-chemistry.org

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to thiazole synthesis. mdpi.comnih.gov This includes the use of environmentally benign solvents like water, solvent-free conditions, and reusable catalysts. mdpi.commdpi.com

One approach involves the condensation of 2-aminothiophenol (B119425) with aldehydes in an air/DMSO oxidant system, which is operationally simple and catalyst-free. organic-chemistry.org Another green method utilizes samarium triflate as a reusable acid catalyst for the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.orgorganic-chemistry.org Furthermore, mechanochemical synthesis using ball-milling offers a solvent-free route. For example, the solid-state reaction of 2-aminothiophenol and benzoyl chloride can produce the desired product in high yield.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. acs.orgresearchgate.net MCRs are atom-economical and can rapidly generate libraries of structurally diverse compounds. iau.ir

Several MCR strategies have been developed for the synthesis of thiazole derivatives. acs.orgresearchgate.netiau.ir A one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur has been reported for the synthesis of 2-amino-5-acylthiazoles. acs.orgresearcher.life Another example is an acetic acid-mediated domino reaction involving thiosemicarbazide, aldehydes or ketones, arylglyoxal, and an active methylene (B1212753) compound to form 2,4,5-trisubstituted thiazoles. rsc.org A green and efficient room-temperature MCR for synthesizing pyrazole-linked thiazoles uses aryl glyoxal, aryl thioamide, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a recyclable hydrogen-bond-donating solvent. acs.org

Table 3: Examples of Multicomponent Reactions for Thiazole Synthesis

| Reactants | Product Type | Key Features | Reference |

| Enaminones, Cyanamide, Elemental Sulfur | 2-Amino-5-acylthiazoles | One-pot cascade cyclization. | acs.orgresearcher.life |

| Thiosemicarbazide, Aldehyde/Ketone, Arylglyoxal, Active Methylene Compound | 2,4,5-Trisubstituted Thiazoles | Acetic acid-mediated domino reaction. | rsc.org |

| Aryl Glyoxal, Aryl Thioamide, Pyrazolones | Pyrazole-linked Thiazoles | Room temperature, uses HFIP as a green solvent. | acs.org |

| Primary Amines, Dialkyl Acetylenedicarboxylates, Isothiocyanates | Substituted Thiazoles | N-methyl imidazole (B134444) accelerated, solvent-free. | iau.ir |

Multicomponent Reaction (MCR) Strategies for Thiazole Scaffold Construction

Integration of this compound Moieties in MCRs

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and improving step economy. nih.gov A notable MCR for the synthesis of 2-benzoylthiazoles involves the annulation of phenylalanines with elemental sulfur. rsc.orgnih.govresearchgate.net

A catalytic system based on ammonium (B1175870) iodide (NH4I) and potassium phosphate (B84403) (K3PO4) has been developed to facilitate the oxidative formation of thiazole compounds. rsc.orgnih.gov In this process, the reaction of phenylalanines with elemental sulfur specifically yields 2-benzoylthiazoles, alongside 2-benzylthiazoles. rsc.orgnih.govresearchgate.net This three-component reaction provides a direct route to the this compound core structure. researchgate.netresearchgate.net

Table 1: Multicomponent Synthesis of 2-Benzoylthiazoles

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Phenylalanines | Elemental Sulfur | NH4I/K3PO4 | This compound | rsc.org, nih.gov |

Regioselective Synthesis of this compound Derivatives

Regioselectivity, the control of the orientation in which reactants combine, is crucial in the synthesis of substituted heterocyclic compounds to ensure the formation of the desired isomer. In thiazole synthesis, particularly from unsymmetrical precursors, controlling the position of substituents is a key challenge.

An efficient, one-pot, solvent-free method has been reported for the regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles. researchgate.net This approach utilizes the reaction of α-bromo-1,3-diketones (generated in situ from unsymmetrical 1,3-diketones and N-bromosuccinimide) with various thioamides. researchgate.net The reaction proceeds under solvent-free grinding conditions and exclusively yields a single regioisomer in high yields, demonstrating excellent functional group tolerance. researchgate.net While this example focuses on 5-acylthiazoles, the principles of using specific precursors to direct the cyclization are directly applicable to the synthesis of this compound derivatives, where controlling substitution on the thiazole ring is paramount.

Another relevant strategy involves the reaction of phenacyl azides in deep eutectic solvents, which can lead to a mixture of 2-benzoyl-4-phenyl-1H-imidazole and 2-benzoyl-5-phenyl-1H-imidazole. beilstein-journals.org The conditions can be modulated to control the regiochemical outcome, highlighting the importance of the reaction environment in directing the synthesis towards a specific isomer. beilstein-journals.org Although this is for an imidazole system, it illustrates a common challenge and a potential solution in heterocycle synthesis that is analogous to producing specific substituted 2-benzoylthiazoles.

Formation via Annulation and Cyclization Reactions of Precursors

Annulation and cyclization reactions are fundamental methods for constructing the thiazole ring from acyclic precursors. wikipedia.org These reactions involve the formation of two new bonds to create the heterocyclic system. wikipedia.org

A primary method for synthesizing the thiazole core is the Hantzsch thiazole synthesis. This involves the cyclization reaction between an α-halocarbonyl compound and a thioamide. For this compound derivatives, this would typically involve a benzoyl-substituted thioamide or an α-halo ketone bearing a benzoyl group.

More direct annulation methods have been developed. For instance, the reaction between phenylalanines and elemental sulfur, promoted by an NH4I/K3PO4 catalytic system, results in the formation of 2-benzoylthiazoles through an annulation process. rsc.orgnih.govresearchgate.net This reaction builds the thiazole ring and installs the benzoyl group in a single synthetic transformation.

Another versatile approach involves the [3+2]-annulation of nitroalkenes, which is widely used for creating five-membered aromatic heterocycles. chim.it The process can occur through a concerted 1,3-dipolar cycloaddition or a stepwise Michael Initiated Ring Closure (MIRC) pathway. chim.it Adapting such strategies using appropriate sulfur-containing precursors provides a powerful route to the thiazole ring system.

Table 2: Annulation and Cyclization Approaches to Thiazoles

| Reaction Type | Precursor 1 | Precursor 2 | Key Features | Reference |

|---|---|---|---|---|

| Annulation | Phenylalanines | Elemental Sulfur | Forms 2-benzoylthiazoles directly. | rsc.org, nih.gov |

| [3+2]-Annulation | Nitroalkenes | Thio-substituted precursors | Builds five-membered rings; stepwise or concerted mechanism. | chim.it |

| Hantzsch Synthesis | α-Halocarbonyl compound | Thioamide | Classic cyclization method for thiazole ring formation. | researchgate.net |

Synthesis of Functionalized 2-Benzoylthiazoles from Precursors

The synthesis of functionalized 2-benzoylthiazoles often involves building the molecule from simpler, readily available precursors, allowing for the introduction of various functional groups. These methods are essential for creating a library of derivatives for further study.

Modern synthetic methods often focus on one-pot procedures that enhance efficiency. For example, a variety of 2-aminobenzothiazole (B30445) derivatives can be synthesized through multistep sequences starting from commercially available materials like 6-nitro-2-aminobenzothiazole. semanticscholar.org The process can involve protection of the amino group, reduction of the nitro group, and subsequent functionalization. semanticscholar.org

A specific method for creating functionalized thiazoles involves a multi-component reaction for fully substituted 5-amino-4-carboxamidthiazoles. researchgate.net This is achieved by condensing an aldehyde with 2-amino-2-cyanoacetamide (B1359851) in the presence of elemental sulfur and a base. This one-pot sequence allows for the rapid generation of functionalized thiazoles. researchgate.net

Furthermore, the synthesis of 2-benzoyl-(4 or 5)-phenyl-(1H)-imidazoles from phenacyl halides demonstrates how functionalized precursors can be used to generate complex heterocyclic systems. beilstein-journals.org By starting with 2-chloroacetophenone (B165298) and sodium azide (B81097), a phenacyl azide intermediate is formed, which then undergoes further reactions to yield the target imidazole derivatives. beilstein-journals.org This highlights a precursor-based approach that can be conceptually extended to the synthesis of functionalized 2-benzoylthiazoles.

Table 3: Examples of Functionalized Thiazole Synthesis from Precursors

| Precursor 1 | Precursor 2 | Precursor 3 | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Aldehyde | 2-Amino-2-cyanoacetamide | Elemental Sulfur | 5-Amino-4-carboxamidthiazole | One-pot multi-component reaction. | researchgate.net |

| 2-Chloroacetophenone | Sodium Azide | - | 2-Benzoyl-phenyl-imidazole | Synthesis via phenacyl azide intermediate. | beilstein-journals.org |

| 6-Nitro-2-aminobenzothiazole | Various reagents | - | Functionalized 2-aminobenzothiazoles | Multistep functional group manipulation. | semanticscholar.org |

Chemical Transformations and Functionalization Reactions of 2 Benzoylthiazole

Electrophilic and Nucleophilic Reactivity of the 2-Benzoylthiazole Ring System

The thiazole (B1198619) ring in this compound exhibits distinct reactivity towards both electrophiles and nucleophiles, a characteristic influenced by the electron-withdrawing nature of the benzoyl group and the inherent aromaticity of the thiazole moiety.

Electrophilic Substitution: Aromatic systems typically undergo electrophilic substitution where the ring acts as a nucleophile. researchgate.net However, the presence of electron-withdrawing groups, such as the benzoyl group at the C2 position, deactivates the thiazole ring towards electrophilic attack. sinica.edu.tw This deactivation makes electrophilic substitution on the thiazole ring of this compound challenging.

Nucleophilic Substitution: Conversely, the electron-withdrawing benzoyl group activates the thiazole ring for nucleophilic aromatic substitution (SNAr). sinica.edu.twwikipedia.org In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group. wikipedia.org The electron-withdrawing nitro group, for instance, is known to activate rings for nucleophilic substitution and can stabilize the negative charge in the intermediate through resonance. wikipedia.org While less common than in carbocyclic aromatic systems, nucleophilic substitution on the thiazole ring can occur, particularly when activated by suitable substituents. nih.gov

The C2 position of the thiazole ring is particularly susceptible to deprotonation by strong bases, forming a thiazolyl anion that can then react with various electrophiles. wikipedia.org This reactivity is a cornerstone of many functionalization strategies.

C-H Functionalization at the Thiazole C2 Position of this compound

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic compounds. For thiazole derivatives, the C2 position is a primary site for such transformations.

A significant advancement in the C-H functionalization of thiazoles involves the use of phosphonium (B103445) salt intermediates. Thiazoles and benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to generate thiazol-2-yl-triphenylphosphonium salts. researchgate.netnih.gov These stable phosphonium salts then serve as versatile intermediates that can react with a variety of nucleophiles.

This two-step sequence allows for the introduction of diverse functional groups at the C2 position. For instance, these phosphonium intermediates react with O- and N-centered nucleophiles to yield the corresponding ethers and amines. researchgate.netnih.gov Similarly, reaction with S- and Se-centered nucleophiles leads to C2-H chalcogenation products. rsc.org This methodology is characterized by its mild reaction conditions and the ability to recover the phosphine (B1218219) reagent. researchgate.netrsc.org

Reductive functionalization offers an alternative approach to C-H functionalization, often involving the reaction between two electrophiles without the pre-formation of organometallic reagents. researchgate.net A manganese-mediated reductive alkylation of heterocyclic thiazolyl-phosphonium salts with benzyl (B1604629) bromides has been developed to form C2-alkylated benzothiazoles. researchgate.net

In a different context, the reductive functionalization of amides can be achieved through hydrosilylation to generate enamines, which can then be trapped by electrophiles. rsc.org While not directly demonstrated on this compound, such strategies highlight the potential for reductive pathways in functionalizing related heterocyclic systems. The chemical reductive functionalization of materials like black phosphorus has also been explored, showcasing the broader applicability of this concept. nih.gov

Thiazol-2-yl-phosphonium Intermediate Mediated C-H Functionalization

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve the coupling of an organometallic nucleophile with an organic halide electrophile. nih.gov

For thiazole-containing compounds, cross-coupling reactions provide a powerful tool for introducing aryl, alkenyl, and other substituents. Palladium-catalyzed C-H arylation at the 2-position of thiazole can be achieved using a palladium/copper catalyst system. researchgate.net Nickel-catalyzed cross-coupling reactions have also proven effective for synthesizing 2-substituted benzothiazoles. researchgate.net For instance, 2-methylthiobenzo[d]thiazoles can be coupled with aryl and alkenylaluminum reagents. researchgate.net

The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity.

Table 1: Examples of Cross-Coupling Reactions on Thiazole Derivatives

| Catalyst System | Reactants | Product Type | Ref. |

|---|---|---|---|

| Palladium/Copper | Thiazole, Aryl Halides | 2-Arylthiazole | researchgate.net |

| Nickel | 2-Methylthiobenzo[d]thiazole, Aryl/Alkenylaluminum Reagents | 2-Aryl/Alkenylbenzothiazole | researchgate.net |

Oxidation Reactions of the Thiazole Moiety in this compound

The thiazole ring can undergo oxidation at both the nitrogen and sulfur atoms. wikipedia.org Oxidation at the nitrogen atom leads to the formation of an aromatic thiazole N-oxide. wikipedia.org Various oxidizing agents, such as mCPBA and hypofluorous acid, can be employed for this transformation. wikipedia.org Thiazole N-oxides have proven useful in directing palladium-catalyzed C-H arylations to the C2-position under milder conditions. wikipedia.org

Oxidation can also occur at the sulfur atom, resulting in the formation of non-aromatic sulfoxides and sulfones. wikipedia.org The specific outcome of the oxidation reaction depends on the oxidant used and the reaction conditions. The thiazole ring itself can be considered a formyl synthon, as it can be converted to an aldehyde through a sequence of N-methylation, reduction, and hydrolysis. wikipedia.org

Reactions Involving Selective C-N Bond Cleavage in this compound Systems

While C-N bonds are generally stable, their selective cleavage under transition-metal catalysis has emerged as a valuable synthetic strategy. rsc.org This approach can generate reactive C-M and N-M species that can participate in further coupling reactions. rsc.org The mechanisms for transition-metal-mediated C-N bond activation include oxidative addition, β-N elimination, and C-H bond cleavage-triggered C-N bond activation. rsc.org

In the context of thiazole chemistry, a catalyst-free, one-pot synthesis of substituted diamino N-tosyl benzoyl thiazoles has been reported, which proceeds via a regioselective C-N bond cleavage. researchgate.net This reaction utilizes unstable benzimidazol-hemiaminals as a source of reactive intermediates. researchgate.net

2 Benzoylthiazole As a Key Synthetic Building Block in Organic Synthesis

Modular Assembly of Complex Molecular Architectures Utilizing 2-Benzoylthiazole

The concept of modular assembly in organic synthesis involves the sequential and controlled coupling of well-defined molecular building blocks to create larger, more complex structures. nih.gov This strategy allows for a high degree of control over the final architecture and properties of the target molecule. This compound is an excellent candidate for such a modular approach due to its distinct reactive sites. The ketone functionality of the benzoyl group and the potential for functionalization of the thiazole (B1198619) and benzene (B151609) rings allow for its strategic incorporation into larger molecular frameworks.

The synthesis of various 2-aroylbenzothiazoles through multi-component reactions highlights the modular nature of this scaffold. For instance, a three-component redox condensation reaction between o-halonitrobenzenes, acetophenones, and elemental sulfur provides an efficient route to a range of 2-aroylbenzothiazoles. researchgate.net This method demonstrates how different modules (substituted acetophenones and o-halonitrobenzenes) can be combined to generate a library of this compound derivatives, each serving as a potential building block for further synthetic transformations.

The reactivity of the carbonyl group in this compound allows for a variety of subsequent modifications, such as reduction to an alcohol, conversion to an amine, or participation in olefination reactions. These transformations enable the linking of the this compound unit to other molecular fragments, facilitating the assembly of complex structures. The thiazole ring itself, being a stable heterocyclic system, often acts as a core or a linker in the final architecture.

Table 1: Representative Reactions for Modular Elaboration of the this compound Scaffold

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential for Modular Assembly |

| Nucleophilic Addition | NaBH₄, Methanol | Secondary Alcohol | Introduction of a new chiral center and a reactive hydroxyl group for further coupling. |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary/Tertiary Amine | Connection to amine-containing modules, expansion of the molecular framework. |

| Wittig Reaction | Ph₃P=CHR, THF | Alkene | Formation of a carbon-carbon double bond, allowing for connection to vinyl-containing structures. |

| Grignard Reaction | R-MgBr, Ether | Tertiary Alcohol | Introduction of a new carbon substituent and a hydroxyl group. |

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse and complex small molecules from simple starting materials. souralgroup.combeilstein-journals.orgcam.ac.ukscispace.com The goal of DOS is to explore a wide range of chemical space to identify novel compounds with desired biological activities or material properties. souralgroup.comcam.ac.uk While specific examples of large-scale DOS libraries based solely on this compound are not extensively documented, the inherent reactivity of this building block makes it highly suitable for DOS approaches.

The core principle of DOS involves the use of branching reaction pathways to introduce diversity in the molecular scaffold, stereochemistry, and functional groups. scispace.com Starting from this compound, chemists can apply a variety of reactions to either the benzoyl moiety or the thiazole ring system to create a diverse collection of compounds. For example, the condensation of 2-aminothiophenol (B119425) with various aromatic aldehydes and subsequent oxidation is a common route to 2-substituted benzothiazoles, illustrating how building block diversity can be introduced at the initial stage. ekb.eg

Furthermore, the this compound scaffold can be functionalized at multiple positions. The phenyl ring of the benzoyl group and the benzene ring of the benzothiazole (B30560) core can undergo electrophilic substitution reactions, while the thiazole ring can be involved in various cyclization and modification reactions. This multi-directional reactivity is a key feature for its use in DOS, allowing for the creation of libraries with significant structural variations from a common intermediate. beilstein-journals.org

Table 2: Potential Diversity Sites on the this compound Scaffold for DOS

| Site of Diversification | Type of Reaction | Examples of Functional Groups Introduced |

| Carbonyl Group | Reductive amination, Wittig reaction, Grignard addition | Amines, alkenes, substituted alcohols |

| Benzoyl Phenyl Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) | -NO₂, -Br, -Cl, -SO₃H |

| Benzothiazole Benzene Ring | Electrophilic aromatic substitution, nucleophilic aromatic substitution | -NO₂, -Cl, -OCH₃, -NH₂ |

| Thiazole Ring | Metal-catalyzed cross-coupling (on halogenated derivatives) | Aryl, alkyl, and other functionalized groups |

Role in Advanced Molecular Design Frameworks

Advanced molecular design relies on the integration of computational tools and synthetic chemistry to create molecules with optimized properties. nih.gov The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. ekb.eg This makes this compound and its derivatives attractive candidates for inclusion in advanced molecular design frameworks aimed at discovering new drugs and functional materials.

The exploration of the chemical space around a known active scaffold is a common strategy in drug discovery. nih.govnih.gov Computational methods can be used to predict the properties of virtual derivatives of this compound, guiding synthetic efforts towards the most promising candidates. The structural rigidity of the benzothiazole core combined with the conformational flexibility of the benzoyl group provides a unique template for designing molecules that can fit into specific biological targets.

Molecular generative models are a class of machine learning algorithms that can learn from large datasets of existing molecules to generate novel chemical structures with desired properties. nih.govarxiv.orgnih.govfrontiersin.org These models are increasingly used to explore the vastness of chemical space in an efficient and targeted manner. nih.govopenreview.net The integration of scaffolds like this compound into these generative models can be a powerful approach for de novo drug design.

By providing the this compound core as a starting point or a constraint, a generative model can propose a multitude of novel derivatives by adding different substituents and functional groups. nih.gov This process can be guided by multi-objective optimization algorithms to simultaneously improve properties such as binding affinity to a target protein, synthetic accessibility, and drug-likeness. nih.gov For example, a study on benzothiazole-based DNA gyrase B inhibitors systematically explored the chemical space around the benzothiazole scaffold to improve antibacterial activity. nih.gov This type of systematic exploration can be greatly accelerated and expanded by using molecular generative models. These models can help to identify novel chemical space that has not been previously explored by traditional medicinal chemistry approaches. nih.gov

Development of Chemical Building Block Libraries Incorporating this compound Structures

The availability of well-characterized and diverse chemical building block libraries is crucial for modern drug discovery and materials science. chembridge.comchemdiv.comenamine.net These libraries serve as the starting point for high-throughput screening campaigns and for the synthesis of more complex molecules. Given the synthetic tractability and the privileged nature of the benzothiazole scaffold, libraries of this compound derivatives are valuable resources for chemical and pharmaceutical research.

Several commercial suppliers offer a wide range of chemical building blocks, including various heterocyclic compounds, for use in organic synthesis and medicinal chemistry. chembridge.comchemdiv.comenamine.net The inclusion of this compound and its derivatives in these collections underscores their importance as starting materials. The development of dedicated libraries focused on the this compound scaffold, with systematic variations at the diversity points identified in section 3.2, would provide a powerful tool for exploring the structure-activity relationships of this class of compounds.

The synthesis of such libraries can be achieved through parallel synthesis techniques, where a common this compound intermediate is reacted with a diverse set of reagents to generate a large number of final products. The resulting compounds can then be screened for biological activity or other desired properties.

Table 3: Exemplary Structures for a this compound-Based Building Block Library

| Compound Name | Structure | Key Features |

| 2-(4-Nitrobenzoyl)benzothiazole | Electron-withdrawing group for further modification (e.g., reduction to amine). | |

| 2-(4-Methoxybenzoyl)benzothiazole | Electron-donating group, potential for O-dealkylation. | |

| 2-Benzoyl-6-chlorobenzothiazole | Halogen for cross-coupling reactions. | |

| (Benzothiazol-2-yl)(phenyl)methanol | Chiral center, hydroxyl group for further functionalization. |

Coordination Chemistry and Metal Complexes of 2 Benzoylthiazole

Ligand Design and Chelation Properties of 2-Benzoylthiazole

The design of ligands is a fundamental aspect of coordination chemistry, as the ligand's structure dictates its chelation properties and the resulting complex's geometry and stability. This compound is a versatile ligand framework.

Identification of Donor Atoms and Coordination Sites

This compound possesses several potential donor atoms, primarily the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen atom of the benzoyl group. The specific atoms that coordinate to a metal ion depend on the nature of the metal and the reaction conditions. In many of its complexes, this compound acts as a bidentate or tridentate ligand.

Coordination commonly occurs through the nitrogen atom of the thiazole ring and the oxygen atom of the carbonyl group, forming a stable five-membered chelate ring. archive.org This mode of coordination is prevalent in complexes with various transition metals. Additionally, derivatives of this compound, such as those modified to include imine or amino groups, can offer additional coordination sites. For instance, Schiff bases derived from 2-aminobenzothiazole (B30445) can coordinate through the imine nitrogen and another donor atom from the aldehyde or ketone precursor. rroij.comrroij.com

Synthesis and Stoichiometry of this compound Metal Complexes

The synthesis of metal complexes involving this compound ligands is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. mdpi.com The stoichiometry of the resulting complexes, which describes the ratio of metal ions to ligands, can vary.

Complexation with Transition Metal Ions (e.g., Ag(I), Cu(II), Zn(II), Mn(II), Co(II), Ni(II), Pd(II), Fe(III))

This compound and its derivatives form complexes with a wide range of transition metal ions. The stoichiometry of these complexes is often found to be 1:1 or 1:2 (metal:ligand).

Ag(I): Silver(I) has been shown to form complexes with benzothiazole-containing ligands. mdpi.com

Cu(II): Copper(II) complexes of this compound derivatives have been synthesized and characterized. mdpi.comnih.govrasayanjournal.co.in These complexes often exhibit square planar or distorted octahedral geometries. nih.govnih.gov Studies on Schiff base ligands derived from 2-amino-6-(trifluoromethoxy)benzothiazole show the formation of [Cu(L)2] complexes with a square planar geometry. nih.gov

Zn(II): Zinc(II) forms complexes with benzothiazole-based ligands, often resulting in tetrahedral or octahedral geometries. rroij.comrroij.commdpi.com For example, a Zn(II) complex with a Schiff base derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) and 2-amino-6-methoxybenzothiazole (B104352) was found to have a tetrahedral geometry. rroij.comrroij.com

Mn(II): Manganese(II) complexes with benzothiazole (B30560) derivatives have been reported, often exhibiting tetrahedral or octahedral coordination. rroij.comrroij.comfrontiersin.orgmdpi.com A 1:2 metal-to-ligand ratio is common for these complexes. frontiersin.org

Co(II): Cobalt(II) readily forms complexes with this compound-type ligands, typically adopting tetrahedral or octahedral geometries. rroij.comrroij.comnih.gov For instance, a Co(II) complex with a Schiff base ligand was found to have a tetrahedral geometry. rroij.comrroij.com

Ni(II): Nickel(II) complexes with these ligands have been synthesized and are often found in square planar or octahedral environments. rroij.comrroij.comnih.gov A Ni(II) complex with a Schiff base ligand was reported to have a square planar geometry. rroij.comrroij.com

Pd(II): Palladium(II) forms square planar complexes with various benzothiazole-derived ligands. rroij.comrroij.comnih.govd-nb.info For example, palladium(II) complexes of 2-benzoylpyridine (B47108) thiosemicarbazones have been characterized as having a planar fourfold environment around the palladium(II) ion. nih.gov

Fe(III): Iron(III) complexes with Schiff bases derived from aminobenzothiazole have been synthesized, typically resulting in octahedral geometries. mdpi.com

A summary of representative stoichiometries is presented in the table below.

| Metal Ion | Representative Stoichiometry (Metal:Ligand) | Reference(s) |

| Ag(I) | 1:1 | nih.gov |

| Cu(II) | 1:2 | nih.gov |

| Zn(II) | 1:1, 1:2 | rroij.comrroij.comajol.info |

| Mn(II) | 1:1 | rroij.comrroij.com |

| Co(II) | 1:1, 1:2 | rroij.comrroij.comnih.gov |

| Ni(II) | 1:1, 1:2 | rroij.comrroij.comnih.gov |

| Pd(II) | 1:2 | rroij.comrroij.com |

| Fe(III) | 1:2 | mdpi.com |

Influence of Reaction Conditions on Complex Formation and Stability

The formation and stability of this compound metal complexes are significantly influenced by reaction conditions such as the choice of solvent, temperature, and pH. The solvent can affect the solubility of the reactants and the stability of the resulting complex. Temperature can influence the reaction rate and in some cases, the final structure of the complex. The pH of the reaction medium is particularly crucial when the ligand has acidic or basic groups, as it can affect the deprotonation of the ligand and its ability to coordinate to the metal ion. The stability of the formed complexes is also dependent on these factors, with optimal conditions leading to the formation of thermodynamically stable products.

Structural Elucidation of this compound Coordination Complexes

The determination of the three-dimensional arrangement of atoms in a coordination complex is essential for understanding its properties. Various analytical techniques are employed for the structural elucidation of this compound complexes.

Coordination Geometries and Stereochemistry

The coordination number and the nature of the metal ion and ligands determine the geometry of the complex. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. csbsju.edulibretexts.org

Tetrahedral: This geometry is common for metal ions with a coordination number of four, such as Zn(II), Co(II), and Mn(II) in some of their complexes with this compound derivatives. rroij.comrroij.com

Square Planar: This is another common geometry for four-coordinate complexes, particularly for d8 metal ions like Ni(II) and Pd(II). rroij.comrroij.comnih.gov

Octahedral: Six-coordinate complexes, which are very common for transition metals like Fe(III), Co(II), and Ni(II), typically adopt an octahedral geometry. mdpi.com

Distorted Geometries: In many cases, the ideal geometries are distorted due to factors such as the steric hindrance of the ligands or the electronic effects of the metal ion. For example, some Cu(II) complexes exhibit distorted square pyramidal or tetragonal geometries. nih.govresearchgate.net

The stereochemistry of these complexes, which refers to the spatial arrangement of the ligands, can be quite complex, especially when multiple bidentate or tridentate ligands are involved. This can lead to the formation of different isomers.

The table below summarizes the observed coordination geometries for various metal complexes with this compound-based ligands.

| Metal Ion | Coordination Number | Observed Geometry | Reference(s) |

| Cu(II) | 4 | Square Planar | nih.gov |

| Zn(II) | 4 | Tetrahedral | rroij.comrroij.com |

| Mn(II) | 4 | Tetrahedral | rroij.comrroij.com |

| Co(II) | 4 | Tetrahedral | rroij.comrroij.com |

| Ni(II) | 4 | Square Planar | rroij.comrroij.com |

| Pd(II) | 4 | Square Planar | rroij.comrroij.comnih.gov |

| Fe(III) | 6 | Octahedral | mdpi.com |

Bonding Modes and Ligand Conformations within Complexes

The versatility of this compound as a ligand in coordination chemistry stems from the presence of multiple potential donor atoms: the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the carbonyl group. This allows for several bonding modes, influencing the structure and reactivity of the resulting metal complexes.

Monodentate Coordination: The most straightforward bonding mode involves the this compound ligand coordinating to a metal center through a single donor atom. Typically, the nitrogen atom of the thiazole ring, with its available lone pair of electrons, acts as the primary coordination site.

Bidentate Chelation: this compound can also act as a bidentate ligand, forming a stable chelate ring with a metal ion. This is most commonly achieved through the simultaneous coordination of the thiazole nitrogen atom and the carbonyl oxygen atom. This N,O-chelation results in the formation of a five-membered ring, a thermodynamically favorable arrangement that enhances the stability of the complex.

Bridging Mode: In polynuclear complexes, the this compound ligand can function as a bridging ligand, connecting two or more metal centers. fiveable.me This can occur in an "end-on" fashion, where different donor atoms of the same ligand molecule coordinate to different metals. wikipedia.org

The conformation of the this compound ligand within a metal complex is primarily determined by the degree of rotation around the single bond connecting the thiazole ring to the carbonyl group. The spatial arrangement of the benzoyl and thiazole moieties relative to each other can vary, leading to different conformers. mdpi.com In a chelated complex, the ligand is forced into a more rigid, planar conformation to accommodate the geometry required for bonding. The specific conformation adopted can be influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and crystal packing forces in the solid state. mdpi.com

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating this compound and its derivatives have emerged as effective catalysts for a variety of organic reactions. nih.gov The electronic properties and structural features of the ligand can be fine-tuned to modulate the activity and selectivity of the metal center. ias.ac.in These catalysts can be employed in both homogeneous and heterogeneous systems.

Homogeneous and Heterogeneous Catalysis

Catalysts are broadly classified based on their phase relative to the reactants.

Homogeneous Catalysis: In this mode, the this compound metal complex is in the same phase as the reactants, typically dissolved in a liquid solvent. fiveable.melibretexts.org This ensures maximum interaction between the catalyst's active sites and the reactant molecules, often leading to high reaction rates and selectivity under mild conditions. fiveable.me Transition metal complexes, including those with ligands related to benzothiazole, are frequently used as homogeneous catalysts. libretexts.org

Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst exists in a different phase from the reactants. libretexts.orgsavemyexams.com For instance, a solid this compound metal complex could catalyze a reaction between liquid or gaseous substrates. The primary advantage of this approach is the ease of separation of the catalyst from the reaction mixture, allowing for simple recovery and recycling. fiveable.me A common strategy involves immobilizing a homogeneous catalyst onto a solid support, such as a polymer, to create a "heterogenized" catalyst that combines the benefits of both systems. uclouvain.be The process in heterogeneous catalysis involves the adsorption of reactants onto the catalyst's surface, the chemical reaction, and subsequent desorption of the products. libretexts.orgsavemyexams.com

Specific Catalytic Transformations (e.g., Cross-Coupling Reactions)

Metal complexes derived from benzothiazole scaffolds are particularly noted for their application in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

A significant application is in the Suzuki-Miyaura cross-coupling reaction. Palladium complexes featuring N-heterocyclic carbene (NHC) ligands derived from benzothiazolium salts have been successfully used to catalyze the acylative Suzuki-Miyaura coupling of acyl chlorides with arylboronic acids. rsc.org These reactions efficiently produce benzophenone (B1666685) derivatives, directly leveraging the benzoyl moiety inherent in the this compound structure. The presence of the benzothiazole-derived ligand is crucial for the stability and catalytic activity of the palladium center throughout the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps. rsc.orgnih.gov

The table below summarizes the results for the acylative Suzuki-Miyaura coupling reaction using a benzothiazolium-derived palladium-NHC complex. rsc.org

Catalytic Performance in Acylative Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Acyl Chloride | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Benzoyl chloride | Benzophenone | 95 |

| 2 | 4-Methylphenylboronic acid | Benzoyl chloride | 4-Methylbenzophenone | 93 |

| 3 | 4-Methoxyphenylboronic acid | Benzoyl chloride | 4-Methoxybenzophenone | 96 |

| 4 | 4-Fluorophenylboronic acid | Benzoyl chloride | 4-Fluorobenzophenone | 89 |

| 5 | Phenylboronic acid | 4-Methylbenzoyl chloride | 4-Methylbenzophenone | 94 |

| 6 | Phenylboronic acid | 4-Methoxybenzoyl chloride | 4-Methoxybenzophenone | 92 |

Reaction Conditions: Catalyst (PEPPSI-type palladium complex), K₂CO₃ as base, in dioxane solvent at 80°C. Data sourced from a study on nitrile-functionalized NHC palladium complexes. rsc.org

Beyond Suzuki-Miyaura reactions, similar palladium complexes have demonstrated high efficiency in a range of other cross-coupling transformations, including Mizoroki-Heck, Sonogashira-Hagihara, and Buchwald-Hartwig reactions, highlighting the versatility of such catalytic systems. mdpi.com

Spectroscopic Characterization Techniques for 2 Benzoylthiazole and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of 2-Benzoylthiazole. edinst.comphotothermal.comsu.sehopto.org These complementary methods rely on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. americanpharmaceuticalreview.comlibretexts.orguc.eduwikipedia.org While IR spectroscopy measures the absorption of infrared radiation due to changes in the molecule's dipole moment, Raman spectroscopy involves the inelastic scattering of light, which is dependent on changes in the molecule's polarizability. edinst.com

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending of its various chemical bonds. The analysis of these bands allows for a detailed assignment of the molecule's fundamental vibrational modes.

Key vibrational modes for the benzothiazole (B30560) ring system include C=N stretching, which is typically observed in the infrared spectrum. researchgate.net For instance, in related benzothiazole derivatives, the C=N stretching vibration of the benzothiazole moiety has been assigned to sharp intensity bands in the range of 1412–1513 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations of the benzothiazole ring are also prominent, often appearing around 1460 cm⁻¹. researchgate.net Other characteristic vibrations include C-H in-plane bending and C-H bending, which have been identified at approximately 1550 cm⁻¹ and in the 814-868 cm⁻¹ region, respectively, in similar structures. researchgate.net

The benzoyl group also contributes significantly to the vibrational spectrum. The C=O stretching vibration of the ketone is a particularly strong and characteristic absorption. The precise frequency of this band can be influenced by the electronic environment and conjugation within the molecule.

Table 1: Characteristic Vibrational Frequencies for Benzothiazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=N Stretch | 1412–1513 | researchgate.net |

| C=C Stretch (Aromatic) | ~1460 | researchgate.net |

| C-H in-plane Bend | ~1550 | researchgate.net |

| C-H Bend | 814–868 | researchgate.net |

| C-S Stretch | ~748 | researchgate.net |

When this compound acts as a ligand in metal complexes, significant shifts in its vibrational frequencies can be observed, providing valuable information about the coordination mode. These shifts serve as spectroscopic markers for the involvement of specific atoms in the metal-ligand bond.

A common coordination site in benzothiazole derivatives is the nitrogen atom of the thiazole (B1198619) ring. Coordination to a metal center typically leads to a shift in the C=N stretching vibration. For example, in complexes of a Schiff base derived from 2-aminobenzothiazole (B30445), coordination via the imine nitrogen resulted in a shift of the ν(C=N) band.

Another important coordination marker is the shift in the C-S stretching vibration. In studies of D-luciferin complexes, which also contain a thiazole ring, the sulfur atom's involvement in coordination was confirmed by a shift of the thiazole sulfur vibration from around 748 cm⁻¹ in the free ligand to higher wavenumbers (809–816 cm⁻¹) in the metal complexes. researchgate.net

The carbonyl oxygen of the benzoyl group also presents a potential coordination site. Upon coordination, a shift in the C=O stretching frequency would be expected, typically to a lower wavenumber, indicating a weakening of the C=O bond due to the donation of electron density to the metal. The presence of new bands in the low-frequency region of the spectrum, corresponding to M-N and M-O stretching vibrations, further confirms the formation of the coordination complex.

Table 2: Shifts in Vibrational Frequencies upon Coordination

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Change upon Coordination | Reference |

|---|---|---|---|---|

| ν(C=N) | Varies | Shifted | Indicates N-coordination | |

| ν(C-S) | ~748 | 809–816 | Shift to higher frequency | researchgate.net |

| ν(C=O) | Varies | Typically lower | Indicates O-coordination | |

| M-N Stretch | - | 501-672 | New band appears | |

| M-O Stretch | - | 364-549 | New band appears |

Assignment of Characteristic Vibrational Modes of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound and its derivatives in solution. ipb.ptorganicchemistrydata.org By analyzing the chemical shifts, coupling constants, and through-space interactions, detailed information about the molecular framework and stereochemistry can be obtained. mdpi.com

¹H and ¹³C NMR spectra provide a fingerprint of the molecule, with the chemical shifts of each nucleus being highly sensitive to its local electronic environment. ucl.ac.ukoxinst.comcarlroth.com The analysis of these shifts is fundamental for confirming the structure of this compound.

In the ¹H NMR spectrum, the protons of the benzoyl and benzothiazole rings resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and splitting patterns are determined by the substitution pattern and the electronic effects of the neighboring groups.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. spectrabase.commdpi.com The carbonyl carbon of the benzoyl group is expected to have a characteristic downfield chemical shift, often in the range of 180-200 ppm. The carbons of the benzothiazole ring also show distinct chemical shifts that are influenced by the electronegativity of the nitrogen and sulfur atoms. For instance, in benzazoles, the C2 carbon is deshielded by the adjacent heteroatom. mdpi.com

Table 3: Representative ¹³C NMR Chemical Shifts for Benzazole Systems

| Carbon Atom | Typical Chemical Shift (ppm) | Influencing Factors | Reference |

|---|---|---|---|

| C2 | High frequency | Inductive effect of heteroatom (N, S) | mdpi.com |

| C3a/C7a | Varies | Heteroatom and substitution | mdpi.com |

| C4/C7 | Varies | Shielding/deshielding by heteroatoms | mdpi.com |

| C5/C6 | ~122 | Aromatic ring currents | mdpi.com |

NMR spectroscopy is also a powerful tool for studying dynamic processes, such as conformational changes and restricted rotation, which can occur in molecules like this compound. rsc.orgnih.govmdpi.com Furthermore, it is instrumental in distinguishing between stereoisomers. nih.govmagritek.comyoutube.comyoutube.com

The rotation around the single bond connecting the benzoyl group and the thiazole ring may be hindered, leading to the existence of different conformers. If the energy barrier to rotation is sufficiently high, separate signals for the non-equivalent protons and carbons of the two aromatic rings might be observed in the NMR spectra at low temperatures. As the temperature increases, these signals may broaden and coalesce as the rate of rotation increases.

In substituted derivatives of this compound, the presence of chiral centers can lead to the formation of enantiomers or diastereomers. Diastereomers, having different physical properties, will exhibit distinct NMR spectra. youtube.com For enantiomers, which have identical spectra in achiral solvents, the use of chiral shift reagents or chiral solvents can induce diastereomeric interactions, leading to the separation of signals and allowing for their differentiation by NMR. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry by identifying protons that are close in space. ipb.pt

Chemical Shift Analysis for Structural Confirmation

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. khanacademy.orgupdatepublishing.combspublications.net The resulting spectrum provides information about the conjugated systems and chromophores present in this compound. wikipedia.org

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. libretexts.org The benzoyl and benzothiazole rings are both chromophores that absorb UV radiation. The conjugation between these two ring systems influences the energy of the electronic transitions and, consequently, the wavelength of maximum absorption (λmax).

Typically, π → π* transitions are intense and occur at shorter wavelengths, while n → π* transitions, involving the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms, are less intense and appear at longer wavelengths. The electronic spectrum of a molecule can be simulated using computational methods like Time-Dependent Density Functional Theory (TD-DFT) to aid in the assignment of the observed absorption bands to specific electronic transitions. researchgate.netresearchgate.net In related systems, electronic absorption spectra have been analyzed to understand the nature of the transitions, often revealing broad, low-intensity bands and high-intensity absorption bands at different energies. researchgate.net The solvent in which the spectrum is recorded can also influence the position of the absorption bands.

Table 4: Common Electronic Transitions in Organic Molecules

| Transition | Description | Expected Intensity |

|---|---|---|

| σ → σ* | Excitation from a sigma bonding orbital to a sigma anti-bonding orbital. | Strong |

| n → σ* | Excitation from a non-bonding orbital to a sigma anti-bonding orbital. | Weak to Medium |

| π → π* | Excitation from a pi bonding orbital to a pi anti-bonding orbital. | Strong |

| n → π* | Excitation from a non-bonding orbital to a pi anti-bonding orbital. | Weak |

Analysis of Electronic Transitions and Chromophoric Systems in this compound

The electronic transitions of this compound are primarily studied using Ultraviolet-Visible (UV-Vis) spectroscopy. mvpsvktcollege.ac.inmsu.edu The absorption of UV or visible light corresponds to the excitation of outer electrons, promoting them from a ground state to a higher energy excited state. msu.edushu.ac.uk In organic molecules like this compound, these transitions are typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk The chromophore in this compound is the entire conjugated system encompassing the benzoyl group and the thiazole ring. wikipedia.org

The key electronic transitions observed in molecules with similar functionalities include:

π → π transitions:* These occur in unsaturated systems containing double or triple bonds. shu.ac.uk The conjugation of a carbonyl group with an aromatic system, as seen in this compound, leads to intense absorption corresponding to a π → π* transition. hnue.edu.vn

n → π transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as those on the nitrogen and sulfur atoms of the thiazole ring or the oxygen of the carbonyl group, to an anti-bonding π* orbital. shu.ac.uk These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

The UV-Vis spectrum of a molecule is the result of the superposition of these electronic transitions, along with vibrational and rotational transitions, which appear as a continuous absorption band. shu.ac.uk The specific wavelengths and intensities of absorption are influenced by the extent of the conjugated π-system. Extending a conjugated system generally shifts the absorption maxima to longer wavelengths. wikipedia.org

Table 1: Typical UV-Vis Absorption Data for Related Chromophoric Systems

| Chromophore System | Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Isolated Carbonyl | n → π | ~280-290 | 10-100 |

| π → π | ~188 | >1000 | |

| Benzene (B151609) | π → π | ~184, 202, 255 | >7000, ~7400, ~240 |

| Conjugated Enone | π → π | ~220-250 | 8,000-20,000 |

This table presents generalized data for chromophores related to the components of this compound and is for illustrative purposes. msu.eduhnue.edu.vn

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental formula of compounds. measurlabs.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its derivatives. measurlabs.com By measuring the m/z ratio to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

Fragmentation analysis, often performed in tandem with mass spectrometry (MS/MS), provides structural information by breaking the molecular ion into smaller, charged fragments. libretexts.org The fragmentation pattern is a unique fingerprint of the molecule. nih.gov In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with electrons, forming a positively charged molecular ion (M•+). This ion is energetically unstable and fragments into smaller ions and neutral radicals. libretexts.org The fragmentation of this compound would likely involve cleavage at the bond between the carbonyl group and the thiazole ring, and fragmentation of the thiazole and benzene rings themselves. The stability of the resulting carbocations and radicals influences the relative abundance of the fragment ions observed in the mass spectrum. libretexts.org

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a primary technique for determining the arrangement of atoms within a crystalline solid. usp.org

Table 2: Example Crystallographic Data for a Thiazole-Related Complex

| Parameter | Value |

| Compound | bis[2-(benzothiazol-2-yl)phenolato-κ²N,O]copper(II) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Distorted Tetrahedral |

| Key Interactions | Weak intra- and intermolecular C—H⋯O hydrogen bonds, π–π interactions |

This data is for a related benzothiazole complex and serves as an example of the type of information obtained from SC-XRD. nih.gov

Powder X-ray Diffraction (PXRD) is a technique used to identify crystalline phases and to analyze the structure of polycrystalline materials. improvedpharma.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a powder sample containing many small crystallites. improvedpharma.com The resulting diffraction pattern is a fingerprint of the crystalline material, with peaks at specific 2θ angles corresponding to the different lattice planes. improvedpharma.com PXRD is crucial for identifying different polymorphs (different crystal structures of the same compound), solvates, and hydrates. improvedpharma.com It can also be used for quantitative phase analysis to determine the percentage of different crystalline forms in a mixture. usp.orgmdpi.com For example, PXRD has been used to study the formation of different products in thermal decomposition reactions and to analyze phase transitions in metal complexes. mdpi.comresearchgate.net

Single Crystal X-ray Diffraction for Absolute Structure Determination of this compound and its Complexes

Advanced Spectroscopic Techniques for Surface and Bulk Analysis

A variety of advanced spectroscopic techniques can be employed for both surface and bulk analysis of materials like this compound.

For surface analysis , techniques such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are highly valuable. thermofisher.comethz.ch XPS provides information about the elemental composition and chemical states of atoms on the outer few nanometers of a material's surface. thermofisher.com AES also measures surface composition, using a focused electron beam to induce the emission of Auger electrons. thermofisher.com Ion Scattering Spectroscopy (ISS) is another highly surface-sensitive technique that probes the elemental composition of the very first atomic layer. thermofisher.com These methods are critical for understanding surface properties, which can differ significantly from the bulk material. iyte.edu.tr

For bulk analysis , vibrational spectroscopy techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These methods are non-destructive and can offer a comprehensive chemical characterization of the sample. americanpharmaceuticalreview.com Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about molecular structure and conformation. spectroscopyonline.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used for highly sensitive trace elemental analysis. spectroscopyonline.comspectroscopyonline.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. bris.ac.ukbnl.gov The process involves irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons from the near-surface region (typically 1-10 nm deep). bris.ac.ukirdg.org The kinetic energy of these emitted electrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and its specific chemical environment, allowing for detailed chemical state analysis. bris.ac.ukbnl.gov

For a molecule like this compound, XPS can distinguish between the different carbon, nitrogen, sulfur, and oxygen atoms based on their local chemical environments. For instance, the carbon atom in the carbonyl group (C=O) will exhibit a different C 1s binding energy compared to the carbons in the aromatic phenyl and thiazole rings. Similarly, the thiazole sulfur and nitrogen atoms will have characteristic S 2p and N 1s binding energies.

Expected Binding Energies for this compound

The following table provides the expected binding energy ranges for the core levels of the constituent elements of this compound, based on typical values for similar functional groups and heterocyclic systems. cern.chresearchgate.netntu.edu.tw

| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C/C-H (Aromatic) | 284.5 - 285.0 |

| C-N/C-S (Thiazole ring) | 285.5 - 286.5 | ||

| C=O (Carbonyl) | 287.0 - 288.0 | ||

| Nitrogen | N 1s | C-N=C (Thiazole ring) | 399.0 - 400.0 |

| Sulfur | S 2p | C-S-C (Thiazole ring) | 163.5 - 164.5 |

| Oxygen | O 1s | C=O (Carbonyl) | 531.0 - 532.0 |

These values are indicative and can be influenced by the specific experimental conditions and calibration.

Analysis of these peak positions and their potential shifts upon derivatization or interaction with other materials can reveal detailed information about changes in the electronic structure of the this compound molecule.

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. nih.govresearchgate.net The technique provides enhancement of the Raman scattering signal by several orders of magnitude, enabling the detection of even single molecules. edinst.com This enhancement arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonances on the metal nanostructures, and a chemical enhancement involving charge-transfer between the analyte and the metal surface. edinst.com

The SERS spectrum of this compound or its derivatives would provide detailed information about the molecular vibrations and the orientation of the molecule upon adsorption to the SERS-active substrate. The relative intensities of the SERS bands can differ significantly from a conventional Raman spectrum, as they are strongly dependent on the proximity and orientation of specific functional groups to the metal surface. researchgate.netedinst.com

Studies on related thiazole derivatives, such as phosphonate (B1237965) derivatives of thiazole, have shown that adsorption to a silver surface primarily occurs through the nitrogen lone pair of electrons, with the thiazole ring adopting a largely edge-on or slightly inclined orientation. nih.gov For molecules containing both a thiazole and a benzene ring, preferential adsorption of the benzene ring has also been observed. nih.gov In the case of this compound, it is likely that both the thiazole nitrogen and the benzoyl group could interact with the metal surface.

The SERS spectrum would be expected to show enhanced bands corresponding to the vibrational modes of the thiazole and phenyl rings, as well as the carbonyl group. The specific enhancements would reveal which part of the molecule is closest to the surface. For example, strong enhancement of the phenyl ring modes would suggest an interaction of the benzoyl moiety with the surface.

Expected SERS Bands for this compound on a Silver Surface

Based on SERS studies of analogous aromatic and thiazole-containing compounds, the following table lists some of the expected characteristic vibrational modes and their approximate wavenumbers. nih.govnih.gov

| Wavenumber (cm⁻¹) | Assignment | Moiety |

| ~1600 | C=C stretching | Phenyl ring |

| ~1570 | Ring stretching | Phenyl/Thiazole ring |

| ~1450 | C-N stretching | Thiazole ring |

| ~1280 | C-H in-plane bending | Phenyl ring |

| ~1000 | Ring breathing mode | Phenyl ring |

| ~930 | Ring breathing mode | Thiazole ring |

| ~780 | C-S stretching | Thiazole ring |

The exact positions and relative intensities of these bands can vary depending on the specific SERS substrate, excitation wavelength, and the precise orientation of the adsorbed molecule.

By analyzing the shifts and relative enhancements of these bands, SERS can provide detailed insights into the surface chemistry, adsorption geometry, and intermolecular interactions of this compound and its derivatives at the nanoscale.

Computational Chemistry and Theoretical Investigations of 2 Benzoylthiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for examining the molecular properties of 2-benzoylthiazole. These methods allow for the detailed analysis of the molecule's electronic and structural characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jmchemsci.com For this compound and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d), 6-31+G(d,p)), are employed to predict molecular geometries, electronic properties, and spectroscopic data. nih.govnih.gov These studies are fundamental to understanding the molecule's stability and reactivity. The optimization of the molecular structure is a primary step, providing the most stable conformation of the molecule in the gas phase or in a solvent. This optimized geometry is then used for further calculations of various molecular properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. dergipark.org.trkg.ac.rs The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and reactivity. kg.ac.rs A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For thiazole (B1198619) derivatives, the distribution of these orbitals is often localized on specific parts of the molecule, influencing their interaction with other chemical species. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiazole Derivative 1 | -6.5 | -1.8 | 4.7 |

| Thiazole Derivative 2 | -6.2 | -2.1 | 4.1 |

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies (IR and Raman) are performed on the optimized geometry of this compound. nih.gov These calculations help in the assignment of the observed experimental bands to specific vibrational modes of the molecule. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts of molecules like this compound. mdpi.comucm.es These theoretical predictions are valuable for confirming the structure of newly synthesized compounds. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. nih.govmdpi.com This method provides information about the electronic transitions, including the excitation energies and oscillator strengths, which correspond to the absorption bands observed in the experimental UV-Vis spectrum. nih.gov

| Spectroscopic Parameter | Experimental Value | Calculated Value |

|---|---|---|

| 13C NMR (C=O) (ppm) | 185.2 | 184.9 |

| IR (C=O stretch) (cm-1) | 1650 | 1655 |

| UV-Vis (λmax) (nm) | 295 | 298 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netavogadro.cc It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen and nitrogen atoms, and a positive potential around the hydrogen atoms. researchgate.netresearchgate.net

Theoretical Calculation of Spectroscopic Parameters (Vibrational, NMR, UV-Vis)

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. unipd.it For this compound and its derivatives, molecular modeling can be used to study their interactions with biological targets, such as enzymes. nih.govtubitak.gov.tr

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. nih.govresearchgate.net These simulations can be used to study the conformational changes of this compound and its interactions with its environment, such as a solvent or a biological macromolecule. nih.govtbzmed.ac.ir By simulating the movement of atoms over a period of time, MD can reveal important information about the stability of ligand-protein complexes and the mechanism of binding. nih.govtbzmed.ac.ir

Theoretical Prediction and Elucidation of Reaction Mechanisms Involving this compound